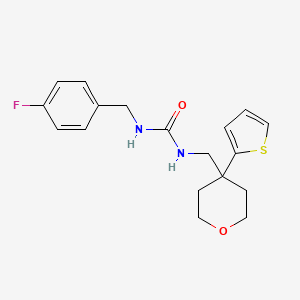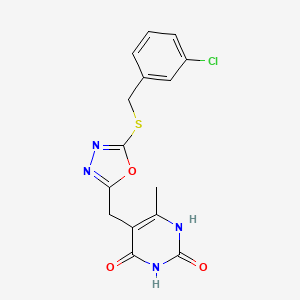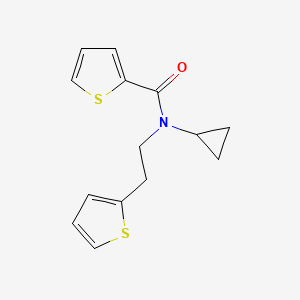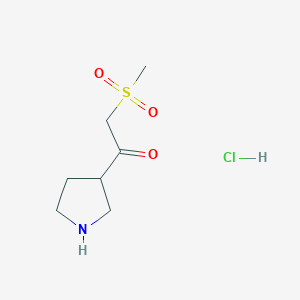
1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-inflammatory Properties
A study by Zygmunt et al. (2015) highlights the analgesic and anti-inflammatory effects of a series of purine-2,6-dione derivatives, demonstrating significant activity in in vivo models. Although not directly mentioning the specified compound, this research aligns with the interest in purine derivatives for pain and inflammation management Zygmunt et al., 2015.
Structural Analysis and Synthetic Routes
Karczmarzyk et al. (1995) conducted a structural analysis of similar purine derivatives, offering insights into their chemical geometry and potential interactions, which can be pivotal for understanding the structural requirements for biological activity Karczmarzyk et al., 1995.
Adenosine Receptor Antagonism
Research by Priego et al. (2002) on pyrido[2,1-f]purine-2,4-dione derivatives, including discussions on the human A(3) adenosine receptor antagonism, showcases the therapeutic potential of such compounds in treating various diseases by modulating adenosine receptor activity Priego et al., 2002.
Psychotropic Activity Potential
A study by Chłoń-Rzepa et al. (2013) explores 8-aminoalkyl derivatives of purine-2,6-dione with psychotropic activity potential, indicating the broad application of purine derivatives in neuropsychiatric disorder management Chłoń-Rzepa et al., 2013.
Novel Synthetic Methods
Khaliullin and Shabalina (2020) discuss the use of thietanyl protecting groups in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the advancement in synthetic methodologies for purine derivatives Khaliullin & Shabalina, 2020.
特性
IUPAC Name |
1-benzyl-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-21-14-15(20-17(21)19-10-7-11-26-3)22(2)18(25)23(16(14)24)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSQEZVIMHPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(2-Methylbenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2482643.png)
![4-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B2482645.png)
![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2482646.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)
![2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2482650.png)

![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)

![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)



![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)
